5-Methoxyquinolin-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyquinolin-8-ol hydrochloride: is a chemical compound with the molecular formula C10H10ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-8-ol hydrochloride typically involves the methoxylation of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the 5-position .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while substitution reactions can produce various functionalized quinoline compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxyquinolin-8-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to explore the mechanisms of action of quinoline-based drugs and to develop new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its derivatives have shown promise in the treatment of infections and certain types of cancer .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Methoxyquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in microbial cells, resulting in antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that induce apoptosis in cancer cells .
Comparison with Similar Compounds
Quinolin-8-ol: A parent compound of 5-Methoxyquinolin-8-ol hydrochloride, known for its antimicrobial properties.
5-Chloroquinolin-8-ol: Another derivative with similar chemical properties but different biological activities.
8-Hydroxyquinoline: A related compound with a hydroxyl group at the 8-position, widely used in various applications.
Uniqueness: this compound is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
57334-58-4 |
---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
5-methoxyquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO2.ClH/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10;/h2-6,12H,1H3;1H |
InChI Key |
YAPNOEDWHLMHTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.